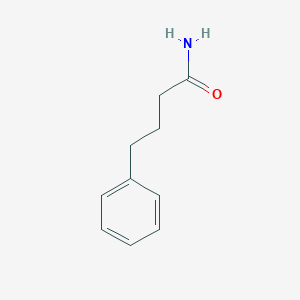
2-Amino-2'-nitrobenzophenone
概要
説明
2-Amino-2’-nitrobenzophenone is an organic compound with the molecular formula C13H10N2O3 It is a derivative of benzophenone, featuring both an amino group and a nitro group attached to the benzene rings
科学的研究の応用
2-Amino-2’-nitrobenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, such as pharmaceuticals.
Medicine: It is involved in the development of drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of dyes, pigments, and other materials with specific optical properties
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2’-nitrobenzophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, benzene reacts with 2-nitrobenzoyl chloride in the presence of a catalyst such as aluminum trichloride or iron (III) chloride. The reaction is typically carried out at temperatures ranging from -10°C to 40°C. After the reaction, the product is purified through crystallization .
Another method involves the catalytic hydrogenation of 2-nitrobenzophenone. This process uses a hydrogenation catalyst, such as palladium on carbon, to reduce the nitro group to an amino group, resulting in the formation of 2-Amino-2’-nitrobenzophenone .
Industrial Production Methods
For industrial-scale production, the Friedel-Crafts acylation method is preferred due to its simplicity and high yield. The reaction conditions are optimized to ensure safety and environmental friendliness, with by-products being recycled and harmful solvents avoided .
化学反応の分析
Types of Reactions
2-Amino-2’-nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 2-Amino-2’-aminobenzophenone.
Substitution: Formation of various substituted benzophenone derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
作用機序
The mechanism of action of 2-Amino-2’-nitrobenzophenone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect the function of enzymes and other proteins, leading to various biological effects. detailed studies on the specific molecular pathways are limited.
類似化合物との比較
2-Amino-2’-nitrobenzophenone can be compared with other similar compounds, such as:
2-Amino-5-nitrobenzophenone: Similar structure but different position of the nitro group, leading to different chemical properties and reactivity.
2-Amino-4-nitrobenzophenone: Another positional isomer with distinct chemical behavior.
2-Amino-3-nitrobenzophenone: Differing in the position of the nitro group, affecting its reactivity and applications
特性
IUPAC Name |
(2-aminophenyl)-(2-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15(17)18/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBOBOCOXFKIAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,2-Dihydrobenzo[k]tetraphene-1,2-diol](/img/structure/B72719.png)








![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B72735.png)
